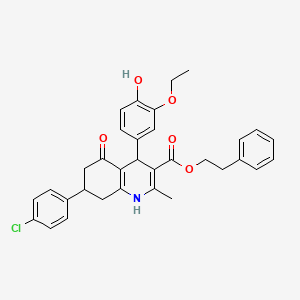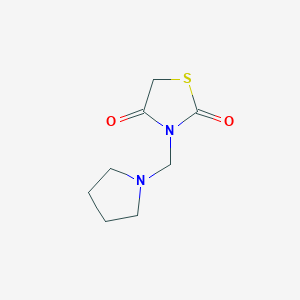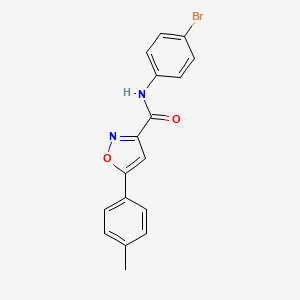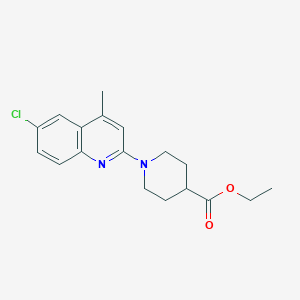![molecular formula C12H17ClOS B5185126 1-chloro-3-[3-(isopropylthio)propoxy]benzene](/img/structure/B5185126.png)
1-chloro-3-[3-(isopropylthio)propoxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloro-3-[3-(isopropylthio)propoxy]benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes. The compound was first synthesized in the 1980s and has since been extensively studied for its pharmacological properties.
Mechanism of Action
1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 is a selective antagonist of β2-adrenergic receptors, meaning that it blocks the activation of these receptors by catecholamines. When 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 binds to the β2-adrenergic receptor, it prevents the binding of catecholamines and inhibits downstream signaling pathways. This leads to a decrease in the physiological effects of catecholamines, such as increased heart rate and bronchodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 are primarily related to its selective inhibition of β2-adrenergic receptors. In vitro studies have shown that 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 can inhibit the activation of β2-adrenergic receptors by catecholamines, leading to a decrease in intracellular cAMP levels and downstream signaling pathways. In vivo studies have shown that 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 can block the physiological effects of catecholamines, such as increased heart rate and bronchodilation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 in lab experiments is its selectivity for β2-adrenergic receptors. This allows researchers to study the specific role of these receptors in various physiological and pathological processes. However, one limitation of using 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 is its potential off-target effects on other receptors or signaling pathways. Additionally, the compound may have variable effects depending on the experimental conditions, such as the dose and route of administration.
Future Directions
There are several future directions for research involving 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551. One area of interest is the role of β2-adrenergic receptors in immune function and inflammation. Studies have shown that β2-adrenergic receptors are expressed on immune cells and can modulate immune function, suggesting a potential therapeutic target for inflammatory diseases. Another area of interest is the development of more selective and potent β2-adrenergic receptor antagonists for therapeutic use. Finally, further studies are needed to fully understand the potential off-target effects and limitations of using 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 in lab experiments.
Synthesis Methods
The synthesis of 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 involves several steps, starting with the reaction of 1-chloro-3-nitrobenzene with isopropylthiol to form 1-chloro-3-(isopropylthio)benzene. This intermediate is then reacted with 3-chloropropyl chloroformate to form 1-chloro-3-[3-(isopropylthio)propoxy]benzene. The final product is obtained by purification through column chromatography.
Scientific Research Applications
1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 is primarily used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes. β2-adrenergic receptors are G protein-coupled receptors that are activated by the catecholamines epinephrine and norepinephrine. These receptors are widely distributed in the body and play a crucial role in regulating various physiological processes, including cardiovascular function, metabolism, and immune function.
properties
IUPAC Name |
1-chloro-3-(3-propan-2-ylsulfanylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClOS/c1-10(2)15-8-4-7-14-12-6-3-5-11(13)9-12/h3,5-6,9-10H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZONWJZXPFNHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCOC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(3-propan-2-ylsulfanylpropoxy)benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2,4-dimethoxy-3-methylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5185044.png)



![1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5185079.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-phenylpropanamide](/img/structure/B5185085.png)


![5-(5-bromo-2-hydroxybenzylidene)-3-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5185102.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclohexylpiperazine oxalate](/img/structure/B5185107.png)

![3-(4-chlorophenyl)-5-(3-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5185118.png)
![2-[(2-chloro-4-nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5185129.png)
![1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone](/img/structure/B5185135.png)